
5-Isopropyl-2,3-dihydro-1H-inden-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isopropyl-2,3-dihydro-1H-inden-2-amine, also known as 5-IAI, is a research chemical that belongs to the class of phenethylamines. It is a synthetic analogue of serotonin and has been used in scientific research for its potential therapeutic effects.
Mechanism Of Action
5-Isopropyl-2,3-dihydro-1H-inden-2-amine acts as a serotonin agonist, binding to serotonin receptors in the brain. It increases the release of serotonin, which is responsible for regulating mood, appetite, and sleep. It also inhibits the reuptake of serotonin, leading to increased levels of serotonin in the brain.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5-Isopropyl-2,3-dihydro-1H-inden-2-amine include increased levels of serotonin in the brain, which can lead to improved mood, decreased anxiety, and improved cognitive function. It has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Advantages And Limitations For Lab Experiments
One advantage of using 5-Isopropyl-2,3-dihydro-1H-inden-2-amine in lab experiments is its potential therapeutic effects on mood disorders and neurodegenerative diseases. However, one limitation is the lack of research on its long-term effects and potential side effects.
Future Directions
For research on 5-Isopropyl-2,3-dihydro-1H-inden-2-amine include further studies on its potential therapeutic effects on mood disorders and neurodegenerative diseases. Additionally, research on its long-term effects and potential side effects is needed to fully understand its safety and efficacy. Further research on the mechanism of action of 5-Isopropyl-2,3-dihydro-1H-inden-2-amine and its interactions with other neurotransmitters could also provide valuable insights into its potential therapeutic uses.
Synthesis Methods
The synthesis of 5-Isopropyl-2,3-dihydro-1H-inden-2-amine involves the reaction of 2,3-dihydroindene with isopropylamine in the presence of a reducing agent. The resulting product is purified through recrystallization and column chromatography. The purity of the final product is confirmed through spectroscopic analysis.
Scientific Research Applications
5-Isopropyl-2,3-dihydro-1H-inden-2-amine has been used in scientific research for its potential therapeutic effects on mood disorders, anxiety, and depression. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
162752-10-5 |
|---|---|
Product Name |
5-Isopropyl-2,3-dihydro-1H-inden-2-amine |
Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
5-propan-2-yl-2,3-dihydro-1H-inden-2-amine |
InChI |
InChI=1S/C12H17N/c1-8(2)9-3-4-10-6-12(13)7-11(10)5-9/h3-5,8,12H,6-7,13H2,1-2H3 |
InChI Key |
UONHZUNCRRVNPG-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=C(CC(C2)N)C=C1 |
Canonical SMILES |
CC(C)C1=CC2=C(CC(C2)N)C=C1 |
synonyms |
1H-Inden-2-amine,2,3-dihydro-5-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}acetonitrile](/img/structure/B60966.png)
![2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine](/img/structure/B60969.png)
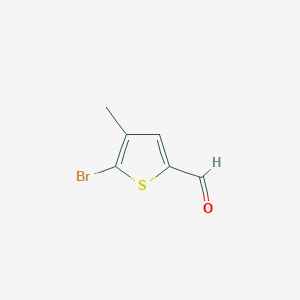
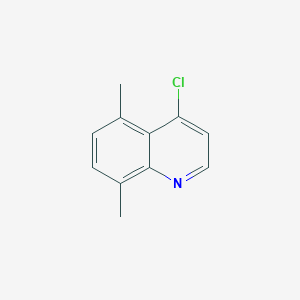
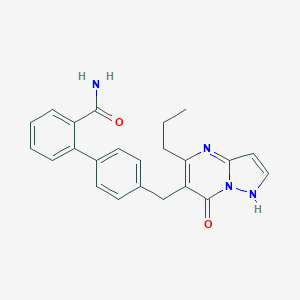
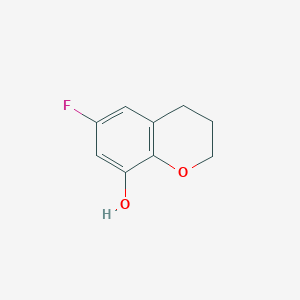
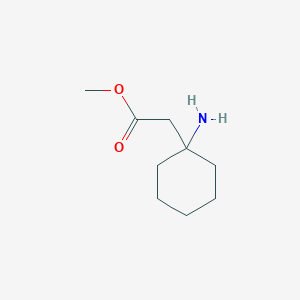
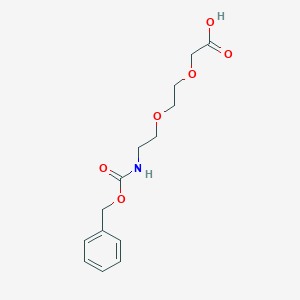
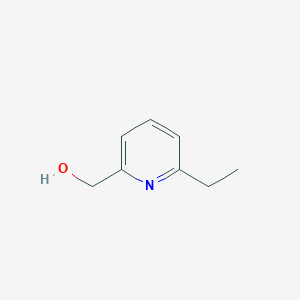
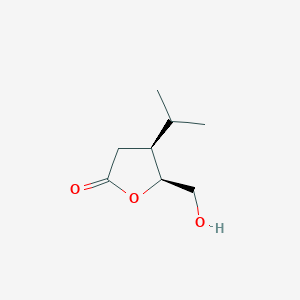
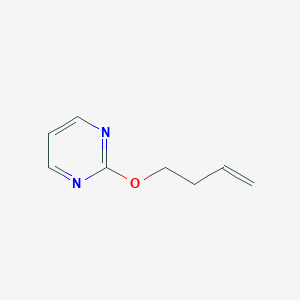
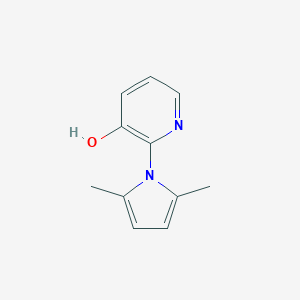
![2-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-4,5-dimethoxy-N,N-dimethylaniline](/img/structure/B60998.png)
![5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione](/img/structure/B61002.png)